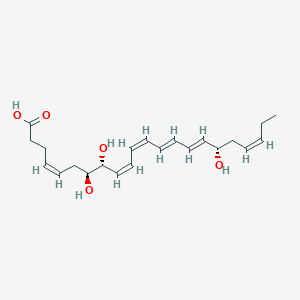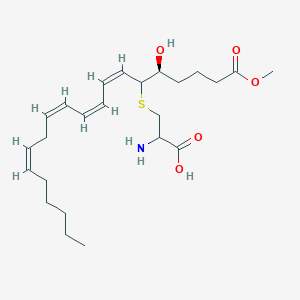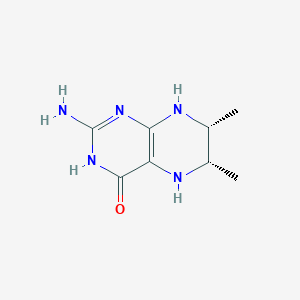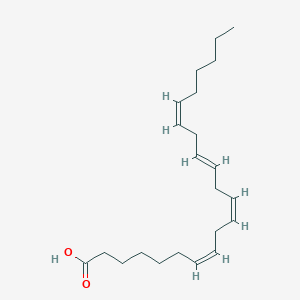
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid is a polyunsaturated fatty acid with a unique structure characterized by four double bonds at specific positions. This compound is part of the omega-3 fatty acid family, which is known for its significant health benefits and roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction is followed by a series of hydrogenation and dehydrogenation steps to introduce the necessary double bonds at the correct positions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as fish oil or algae. The extracted oil undergoes purification processes, including molecular distillation and chromatography, to isolate the desired fatty acid. These methods ensure high purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Functional groups can be introduced at specific positions through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its anti-inflammatory and cardioprotective properties.
Industry: Utilized in the production of nutritional supplements and functional foods.
Mechanism of Action
The mechanism by which (7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators, such as resolvins and protectins, which play roles in resolving inflammation and protecting tissues from damage.
Comparison with Similar Compounds
Similar Compounds
(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid: Another omega-3 fatty acid with six double bonds.
(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid: An omega-3 fatty acid with five double bonds.
Uniqueness
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to modulate inflammation and its role in maintaining cell membrane integrity make it a valuable compound in both research and therapeutic contexts.
Properties
Molecular Formula |
C22H36O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(7Z,10Z,13E,16Z)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6-,10-9+,13-12-,16-15- |
InChI Key |
TWSWSIQAPQLDBP-MLFLMRJSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



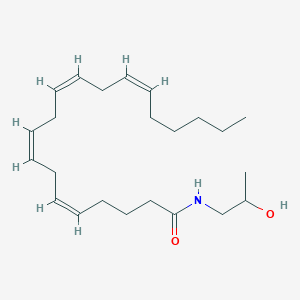

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
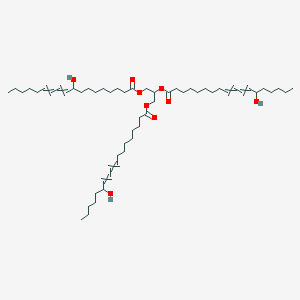
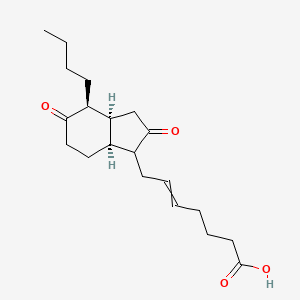

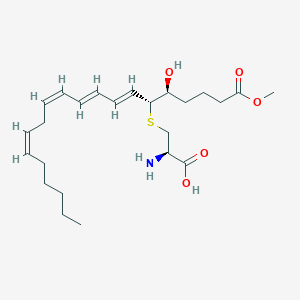
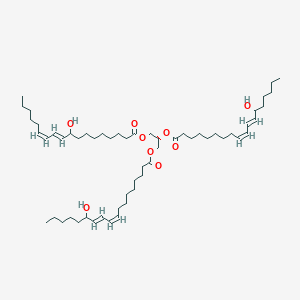
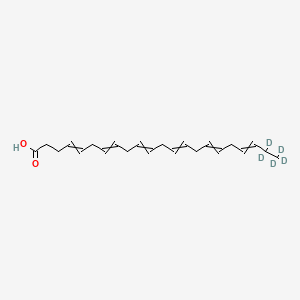
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
